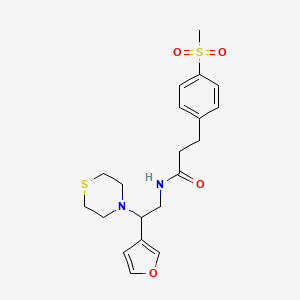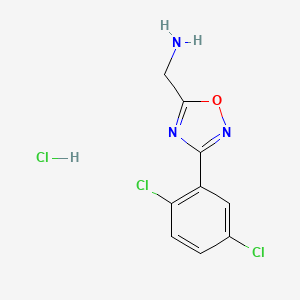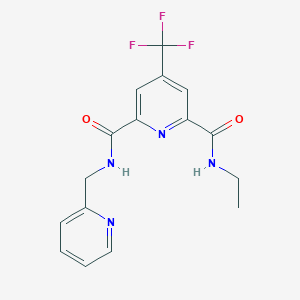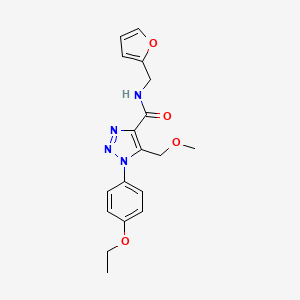
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms . The compound also contains a morpholine ring and a phenyl group, which are common structures in many organic compounds.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan ring, for example, is known to undergo reactions such as polymerization and hydrogenation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its volatility .
Scientific Research Applications
Synthesis and Characterization
Researchers have developed versatile methods for the synthesis of compounds incorporating elements such as furan and sulfonamide groups, which are structurally related to the compound . For instance, the synthesis of furan derivatives through directed lithiation and palladium-catalyzed coupling offers a pathway to introduce various substituents into the furan ring, potentially applicable to the synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide derivatives (Ennis & Gilchrist, 1990). Additionally, studies on the synthesis, crystal structure, and vibrational properties of similar compounds enhance our understanding of their chemical behavior and potential applications (Sun et al., 2021).
Biological Activities
The exploration of sulfonamide derivatives for their biological activities has led to the identification of novel inhibitors with significant potential in treating diseases. For example, N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as inhibitors of HIV-1 replication, demonstrating the therapeutic potential of sulfonamide derivatives in viral infections (Che et al., 2015). Furthermore, compounds bearing the furan moiety, such as those related to this compound, have been studied for their antioxidant and anticancer activities, showcasing their potential in developing new therapeutic agents (Tumosienė et al., 2020).
Modulation of Antibiotic Activity
The ability of sulfonamide derivatives to modulate the antibiotic activity against multidrug-resistant strains highlights their importance in overcoming antibiotic resistance. A study demonstrated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound structurally related to this compound, against various microorganisms, emphasizing the role of sulfonamide derivatives in enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-28(24,25)18-5-2-16(3-6-18)4-7-20(23)21-14-19(17-8-11-26-15-17)22-9-12-27-13-10-22/h2-3,5-6,8,11,15,19H,4,7,9-10,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQNODNVTFCLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2704579.png)

![3-(3-Chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2704581.png)
![(E)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2704585.png)



![N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2704594.png)
![1-[(4-methylphenyl)methyl]-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2704596.png)
![N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704597.png)



![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2704602.png)
